Atizoram - 115898-30-1

Atizoram

Catalog Number: EVT-265033
CAS Number: 115898-30-1
Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2(1h)-pyrimidinone, 5-[3-[(1s,2s,4r)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro- is a monoterpenoid.
Overview

Atizoram, chemically known as 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone, is a compound classified as a phosphodiesterase 4 inhibitor. This classification is significant due to its role in modulating cellular signaling pathways by affecting the levels of cyclic adenosine monophosphate (cAMP) within cells. Atizoram has garnered interest in various scientific fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications in treating inflammatory diseases and other conditions.

Source and Classification

Atizoram is synthesized through complex organic reactions that involve multiple steps. It belongs to the class of piperidino-dihydrothienopyrimidine sulfoxides, characterized by its unique structural features that contribute to its biological activity. The molecular formula of Atizoram is C₁₅H₁₉N₃O₃S, with a molecular weight of approximately 316.178 grams per mole. Its classification as a phosphodiesterase 4 inhibitor positions it as a compound of interest for research into cellular signaling and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Atizoram typically involves several key steps:

  1. Preparation of Bicyclo[2.2.1]heptane Derivative: This initial step forms the bicyclic structure that serves as a core component.
  2. Reactions with Methoxyphenyl Derivative: The bicyclic intermediate is reacted with a methoxyphenyl group under specific conditions, often requiring a strong base and an organic solvent.
  3. Formation of Tetrahydropyrimidinone: The final step involves the cyclization to form the tetrahydropyrimidinone ring.

Technical Details

The synthetic routes can vary but generally include high-pressure reactors and continuous flow systems in industrial settings to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography, are employed to ensure product purity and consistency throughout the synthesis process.

Molecular Structure Analysis

Structure

Atizoram features a complex molecular structure that includes:

  • A bicyclo[2.2.1]heptane core
  • A methoxyphenyl substituent
  • A tetrahydropyrimidinone ring

The stereochemistry at specific centers contributes to its biological activity and interaction with target enzymes.

Data

The structural formula can be represented as follows:

C15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This molecular configuration is crucial for understanding how Atizoram interacts with biological systems.

Chemical Reactions Analysis

Reactions

Atizoram can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction: Can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride.
  • Substitution: Undergoes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Technical Details

The reaction conditions (temperature, solvent, pH) are optimized for each type of reaction to maximize yield and selectivity. The choice of reagents significantly influences the products formed during these reactions.

Mechanism of Action

Atizoram exerts its effects primarily by inhibiting phosphodiesterase 4, an enzyme responsible for breaking down cAMP. By preventing this breakdown, Atizoram increases intracellular cAMP levels, which can lead to various physiological responses:

  • Modulation of inflammatory processes
  • Regulation of immune responses
  • Potential therapeutic effects in respiratory diseases and skin conditions

This mechanism highlights Atizoram's role in enhancing cellular signaling pathways critical for maintaining homeostasis in various biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature.

Chemical Properties

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts under specific conditions with oxidizing or reducing agents.

Relevant data indicate that these properties are essential for determining the compound's handling and application in research settings.

Applications

Atizoram has several scientific applications:

  • Pharmacology: Used as a model compound in studies involving phosphodiesterase 4 inhibition.
  • Biological Research: Investigated for its effects on cellular signaling pathways.
  • Medicinal Chemistry: Potential therapeutic applications include treatment for asthma, dermatitis, psoriasis, and other inflammatory diseases.
  • Industrial Use: Employed in pharmaceutical development and as a reference standard in analytical chemistry practices.

These applications underscore Atizoram's significance in both academic research and practical therapeutic contexts.

Historical Development and Regulatory Evolution of Thienodiazepine Derivatives

Discovery and Early Synthesis of Etizolam: Patent Analysis and Initial Pharmacological Profiling

The development of etizolam (chemical name: 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine) began with its patenting in 1972 by Japanese researchers seeking benzodiazepine alternatives with improved therapeutic profiles [3]. This thienodiazepine derivative features a strategic molecular innovation: replacement of the traditional benzene ring with a thiophene ring and incorporation of a triazole ring fusion, creating a novel thienotriazolodiazepine structure [3] [5]. This modification yielded distinctive pharmacokinetic properties while maintaining affinity for the GABAA receptor complex.

Initial pharmacological characterization established etizolam as a potent GABAA positive allosteric modulator with approximately 6-8 times greater anxiolytic potency than diazepam [3]. Early clinical studies during the 1980s demonstrated its efficacy in anxiety and insomnia management, with unique EEG profiles suggesting some antidepressant properties distinct from classical benzodiazepines [3]. Japanese regulatory approval in 1984 marked the first medical authorization globally, establishing etizolam's initial therapeutic positioning as a short-term intervention for anxiety disorders [3] [5].

Table 1: Key Milestones in Etizolam Development

YearDevelopment MilestoneSignificance
1972Initial patent filedMolecular innovation: Thiophene ring substitution
1984Japanese medical approvalFirst national authorization (brand names: Depas, Sedekopan)
Late 1980sEuropean introduction (Italy)Marketed as Etilaam, Pasaden for anxiety and insomnia
1990WHO recommendation against schedulingInitial assessment of low abuse potential

Global Regulatory Trajectories: From Medical Approval to International Scheduling (1984–2023)

Etizolam's regulatory journey exemplifies the complex evolution of psychoactive substance governance. Following Japan's 1984 approval, Italy authorized medical use in the late 1980s, establishing Europe's primary therapeutic market [3]. The World Health Organization's 1990 assessment concluded against international control, noting minimal abuse potential [3]. This position persisted for decades despite emerging recreational use patterns.

A pivotal shift occurred in December 2019 when the WHO recommended scheduling etizolam under Schedule IV of the 1971 Convention on Psychotropic Substances [3] [5]. This recommendation cited accumulating evidence of diversion, abuse potential, and public health harms. By March 2020, etizolam was formally added to Schedule IV, fundamentally altering its legal status internationally [3]. This scheduling reflected growing concerns about designer benzodiazepines within drug markets, with etizolam emerging as a predominant adulterant in counterfeit medications, particularly fake alprazolam tablets [5] [10].

The period 2020-2023 witnessed accelerated national responses:

  • United Kingdom classified etizolam as a Class C drug under the Misuse of Drugs Act 1971 (2017) and strengthened controls following its involvement in 57% of Scottish drug misuse deaths by 2022 [4] [10]
  • United States initiated temporary Schedule I classification (July 2023) through the DEA, prohibiting medical use while permitting restricted research [3] [5]
  • India implemented export bans (April 2021) to curb international diversion despite domestic prescription availability [3]
  • European Union member states adopted varied approaches, with Germany controlling it in 2013 while maintaining prescription status in Italy [3]

Comparative Analysis of Etizolam’s Legal Status Across Jurisdictions: Case Studies from Japan, Italy, and the United States

Japan: Regulated Medical Utilization

As the country of origin, Japan maintains etizolam within its pharmaceutical framework with prescription requirements. Japanese regulators balance therapeutic access with control measures, reflecting the drug's established medical history since 1984 [3]. Prescription monitoring focuses on preventing long-term dependency, with indications limited to short-term anxiety management [3] [5]. This approach reflects cultural acceptance of pharmaceutical benzodiazepines alongside stringent prescribing guidelines.

Italy: Prescription Medication with Diversion Concerns

Italy represents the European medical stronghold for etizolam, where it remains approved as a prescription-only medication (brand names: Etizest, Etilaam) for anxiety, insomnia, and neurosis [3]. Italian authorities maintain therapeutic access while combating illicit diversion through prescription monitoring systems. However, significant challenges persist with counterfeit products and online sales, with Italian-sourced pharmaceuticals frequently appearing in international drug seizures [5] [10]. Regulatory focus remains on balancing legitimate medical needs against diversion risks.

United States: Progressive Criminalization

The U.S. demonstrates the most dramatic regulatory shift, evolving from unregulated status to comprehensive control:

  • Pre-2016: Uncontrolled substance with research chemical availability
  • 2016-2022: State-level scheduling (Alabama, Arkansas, Florida, Georgia, Indiana, Mississippi, Ohio, South Carolina, Texas, Virginia) [3] [5]
  • December 2022: DEA announces scheduling consideration [3]
  • July 2023: Temporary Schedule I classification effective through July 2025 [3]

This trajectory reflects the public health emergency framework responding to etizolam's role in the opioid crisis, where it is increasingly detected alongside fentanyl in overdose fatalities [5] [9]. The Schedule I designation prohibits all medical use while permitting restricted research, fundamentally distinguishing the U.S. approach from Japan and Italy [3].

Table 2: Comparative Legal Status of Etizolam (2023)

JurisdictionMedical StatusRecreational StatusPrimary Regulatory Concerns
JapanPrescription pharmaceuticalIllegalLong-term therapeutic dependency
ItalyPrescription pharmaceuticalIllegalDiversion to illicit markets
United StatesProhibited (Schedule I)IllegalOverdose fatalities with synthetic opioids
IndiaPrescription (Narcotics classification)IllegalExport control challenges
United KingdomProhibited (Class C)IllegalHigh prevalence in drug-related deaths

Properties

CAS Number

115898-30-1

Product Name

Atizoram

IUPAC Name

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1

InChI Key

LITNEAPWQHVPOK-FFSVYQOJSA-N

SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4

Solubility

Soluble in DMSO, not in water

Synonyms

5-(3-(2'-exobicyclo(2.2.1)heptyloxy)-4-methoxyphenyl)tetrahydro-2(1H)pyrimidone
CP 80633
CP-80633

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4

Isomeric SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.